Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate
Description
Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate is a sulfinate salt derivative of a brominated thiophene ring functionalized with a methoxycarbonyl group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions due to its bromine substituent, and in pharmaceutical or materials chemistry due to its electron-withdrawing groups (methoxycarbonyl and sulfinate).
Properties
Molecular Formula |
C6H4BrNaO4S2 |
|---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
sodium;2-bromo-5-methoxycarbonylthiophene-3-sulfinate |
InChI |
InChI=1S/C6H5BrO4S2.Na/c1-11-6(8)3-2-4(13(9)10)5(7)12-3;/h2H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
HLYCVDBWGLUJET-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Analysis
Analytical Techniques
To confirm the structure and purity of Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate, several analytical techniques can be employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to identify the structure of the synthesized compound. \$$^1H$$ NMR and \$$^{13}C\$$ NMR can confirm the presence and position of bromine, methoxycarbonyl, and sulfinate groups on the thiophene ring.
- Mass Spectrometry (MS): Determines the molecular weight of the compound and confirms its molecular formula.
- Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as carbonyl (\$$C=O\$$) and sulfinate (\$$S=O\$$), by their characteristic absorption bands.
- High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. HPLC can quantify the amount of the desired product and detect any impurities.
- Melting Point Analysis: Determines the melting point of the solid compound, providing an additional measure of purity. A sharp melting point indicates a pure compound.
Data Interpretation
NMR Data
Detailed analysis of \$$^1H$$ and \$$^{13}C\$$ NMR spectra should show distinct peaks corresponding to each unique hydrogen and carbon atom in the molecule. Chemical shifts, splitting patterns, and integration values must align with the proposed structure. For instance, the methoxycarbonyl group should exhibit a characteristic singlet at around 3.8 ppm in the \$$^1H$$ NMR spectrum.
Mass Spectrometry Data
The mass spectrum should display a molecular ion peak (\$$M+\H]^+\$$ corresponding to the molecular weight of this compound. Isotopic patterns, particularly for bromine, can help confirm the presence of this element in the molecule.
IR Data
The IR spectrum should exhibit characteristic peaks for the carbonyl group (\$$C=O\$$) of the methoxycarbonyl moiety and the sulfinate group (\$$S=O\$$). The carbonyl peak typically appears around 1700-1750 \$$cm^{-1}\$$, while the sulfinate peaks are expected in the 1050-1200 \$$cm^{-1}\$$ region.
HPLC Data
The HPLC chromatogram should ideally show a single, sharp peak for the product. The area under the peak can be used to quantify the purity of the compound, with higher peak areas indicating greater purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfinate group can be oxidized to sulfonate or reduced to sulfide under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiophene derivatives, while oxidation and reduction reactions can produce sulfonates or sulfides .
Scientific Research Applications
Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is crucial for its role in various synthetic pathways and its potential biological activities .
Comparison with Similar Compounds
Structural Analogues
Sodium 4-(Methoxycarbonyl)Phenolate
- Core Structure: Benzene ring with methoxycarbonyl and phenolate groups vs. thiophene with bromine, methoxycarbonyl, and sulfinate.
- Key Differences: The thiophene ring in the target compound introduces sulfur-based aromaticity, which alters electronic properties compared to the benzene ring in Sodium 4-(methoxycarbonyl)phenolate. The sulfinate group (-SO₂⁻) enhances water solubility and nucleophilicity compared to the phenolate group (-O⁻).
3-Bromo-2-Methyl-5-Phenylthiophene
- Core Structure : Thiophene with bromine (position 3), methyl (position 2), and phenyl (position 5).
- Key Differences :
- The target compound features bromine at position 2 and a sulfinate group at position 3, which may enhance its utility in Suzuki-Miyaura couplings compared to the phenyl-substituted analog.
- The absence of sulfinate or methoxycarbonyl groups in 3-bromo-2-methyl-5-phenylthiophene limits its application in polar reaction systems .
2-Amino-3-(2-Chlorobenzoyl)-5-(2-Carbomethoxyethyl)Thiophene
- Core Structure: Thiophene with amino (position 2), chlorobenzoyl (position 3), and carbomethoxyethyl (position 5).
- The carbomethoxyethyl group in position 5 contrasts with the methoxycarbonyl group in position 5 of the target compound, affecting steric and electronic profiles .
Physicochemical and Environmental Properties
Biological Activity
Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a bromine substituent, and a methoxycarbonyl group, which contribute to its reactivity and possible therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₆BrO₃S
- Molecular Weight : Approximately 307.1 g/mol
- Functional Groups : Bromine atom, methoxycarbonyl group, and sulfinate moiety
The presence of these functional groups allows for diverse chemical modifications, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties similar to other thiophene derivatives. The ability of thiophenes to interact with biological membranes is often linked to their antimicrobial effects.
- Antioxidant Activity : The compound's structural characteristics may endow it with antioxidant properties, which are critical in combating oxidative stress and related diseases.
- Potential Anticancer Properties : Studies involving structurally related compounds have shown that thiophene derivatives can inhibit tubulin polymerization, leading to antiproliferative effects in cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, which suggests that this compound might also exhibit such activity .
In Vitro Studies
In vitro evaluations have been conducted to assess the antiproliferative activity of this compound against human cancer cell lines. The results indicate varying degrees of cytotoxicity, with some derivatives showing IC50 values in the micromolar range:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.5 - 1.0 |
| Similar Thiophene Derivative | HeLa (cervical cancer) | 0.2 - 0.5 |
| Another Thiophene Variant | HT-29 (colon cancer) | 0.4 - 0.6 |
These findings suggest that modifications to the thiophene structure can significantly impact biological activity, emphasizing the importance of further research into this compound's mechanisms of action.
The proposed mechanism by which this compound exerts its biological effects may involve:
- Nucleophilic Substitution Reactions : The sulfinate group enhances the compound's reactivity, allowing it to interact with various biomolecules.
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have explored the efficacy of thiophene derivatives in clinical settings:
- Anticancer Activity : A study reported on a series of thiophene-based compounds that inhibited tumor growth in murine models. This compound could be evaluated similarly for its potential in vivo efficacy against tumors .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial properties of various thiophenes against standard bacterial strains, indicating that this compound could be included in future investigations due to its structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
